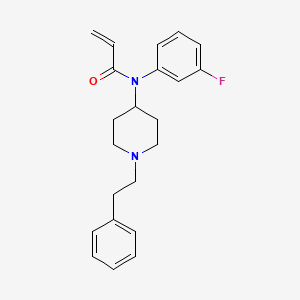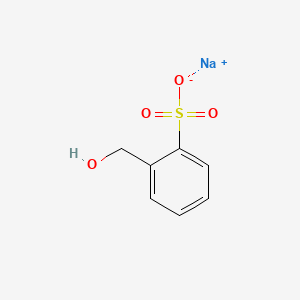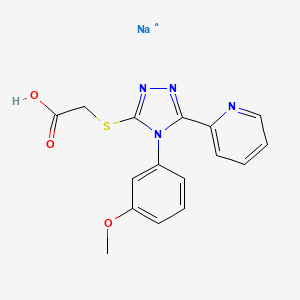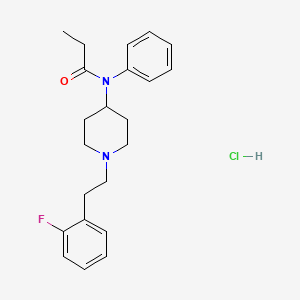
N-(1-(2-fluorophenethyl)piperidin-4-yl)-N-phenylpropionamide,monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(2-fluorophenethyl)piperidin-4-yl)-N-phenylpropionamide, monohydrochloride is a synthetic compound known for its potent pharmacological properties It is a derivative of fentanyl, a well-known opioid analgesic
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2-fluorophenethyl)piperidin-4-yl)-N-phenylpropionamide, monohydrochloride typically involves multiple steps. The process begins with the preparation of the piperidine ring, followed by the introduction of the fluorophenethyl group. The final step involves the addition of the phenylpropionamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize impurities. Advanced techniques like continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-(2-fluorophenethyl)piperidin-4-yl)-N-phenylpropionamide, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Applications De Recherche Scientifique
N-(1-(2-fluorophenethyl)piperidin-4-yl)-N-phenylpropionamide, monohydrochloride has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: Studied for its interactions with biological receptors, particularly opioid receptors.
Medicine: Investigated for its potential as an analgesic and its effects on pain management.
Industry: Utilized in the development of new pharmaceuticals and as a precursor in the synthesis of other complex molecules
Mécanisme D'action
The mechanism of action of N-(1-(2-fluorophenethyl)piperidin-4-yl)-N-phenylpropionamide, monohydrochloride involves binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesic effects. The compound primarily targets the mu-opioid receptor, which is responsible for its potent pain-relieving properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fentanyl: A potent opioid analgesic with a similar chemical structure.
Alfentanil: Another opioid analgesic with a shorter duration of action.
Sufentanil: A more potent derivative of fentanyl with a higher affinity for opioid receptors.
Uniqueness
N-(1-(2-fluorophenethyl)piperidin-4-yl)-N-phenylpropionamide, monohydrochloride is unique due to its fluorinated phenethyl group, which enhances its binding affinity and potency compared to other similar compounds. This structural modification also contributes to its distinct pharmacokinetic and pharmacodynamic properties .
Propriétés
Numéro CAS |
2749327-14-6 |
|---|---|
Formule moléculaire |
C22H28ClFN2O |
Poids moléculaire |
390.9 g/mol |
Nom IUPAC |
N-[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]-N-phenylpropanamide;hydrochloride |
InChI |
InChI=1S/C22H27FN2O.ClH/c1-2-22(26)25(19-9-4-3-5-10-19)20-13-16-24(17-14-20)15-12-18-8-6-7-11-21(18)23;/h3-11,20H,2,12-17H2,1H3;1H |
Clé InChI |
NQHZBQDCZZXXGZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2F)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


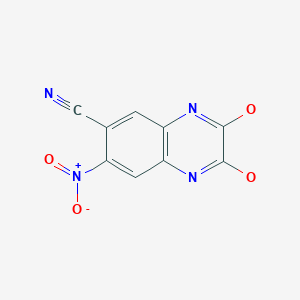
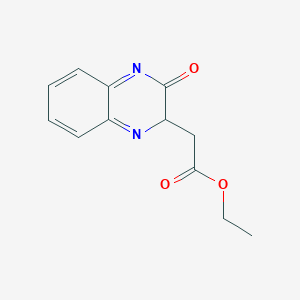
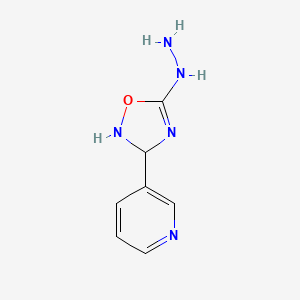
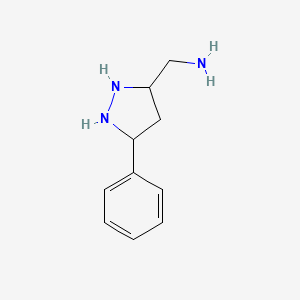


![Pentanedioic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester, (3S)-](/img/structure/B12355257.png)
![7H-Pyrazolo[4,3-d]pyrimidin-7-one, 5-(2-ethoxyphenyl)-1,6-dihydro-3-propyl-](/img/structure/B12355258.png)
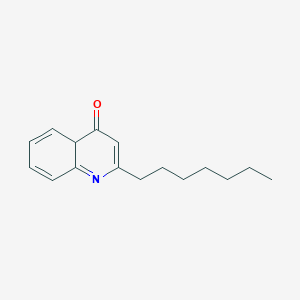
![rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine, cis](/img/structure/B12355266.png)

